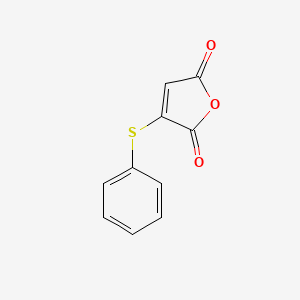
2,5-Furandione, 3-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Furandione, 3-(phenylthio)-, also known as 3-Phenyl-2,5-furandione, is an organic compound with the molecular formula C10H6O3S. It is a derivative of maleic anhydride, where a phenylthio group is attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, 3-(phenylthio)- typically involves the reaction of maleic anhydride with thiophenol under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of 2,5-Furandione, 3-(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,5-Furandione, 3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydroxy derivatives.
Substitution: The phenylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
2,5-Furandione, 3-(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals
Mechanism of Action
The mechanism of action of 2,5-Furandione, 3-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylthio group plays a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Maleic Anhydride: A precursor to 2,5-Furandione, 3-(phenylthio)-, used in the production of resins and polymers.
Citraconic Anhydride: Similar in structure but with a methyl group instead of a phenylthio group.
Succinic Anhydride: Another related compound with different reactivity and applications
Uniqueness
2,5-Furandione, 3-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other anhydrides may not be suitable .
Properties
CAS No. |
84649-32-1 |
|---|---|
Molecular Formula |
C10H6O3S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
3-phenylsulfanylfuran-2,5-dione |
InChI |
InChI=1S/C10H6O3S/c11-9-6-8(10(12)13-9)14-7-4-2-1-3-5-7/h1-6H |
InChI Key |
QDDYQWXXXFPAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















